molecular formula C8H11BrFNO B6274823 4-(2-aminoethyl)-3-fluorophenol hydrobromide CAS No. 2089258-44-4

4-(2-aminoethyl)-3-fluorophenol hydrobromide

Cat. No.: B6274823
CAS No.: 2089258-44-4
M. Wt: 236.08 g/mol
InChI Key: WEFFOMRZEWDVPN-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-3-fluorophenol hydrobromide is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-3-fluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorophenol.

    Substitution Reaction: The phenol group undergoes a substitution reaction with 2-bromoethylamine hydrobromide to introduce the aminoethyl group. This reaction is typically carried out in the presence of a base such as potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-3-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-aminoethyl)-3-fluorophenol hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-fluorophenol hydrobromide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethyl bromide hydrobromide: Similar in structure but lacks the fluorine and phenol groups.

    3-fluorophenol: Similar in structure but lacks the aminoethyl group.

    4-(2-aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a phenol group.

Uniqueness

4-(2-aminoethyl)-3-fluorophenol hydrobromide is unique due to the presence of both the fluorine atom and the aminoethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

2089258-44-4

Molecular Formula

C8H11BrFNO

Molecular Weight

236.08 g/mol

IUPAC Name

4-(2-aminoethyl)-3-fluorophenol;hydrobromide

InChI

InChI=1S/C8H10FNO.BrH/c9-8-5-7(11)2-1-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H

InChI Key

WEFFOMRZEWDVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCN.Br

Purity

95

Origin of Product

United States

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